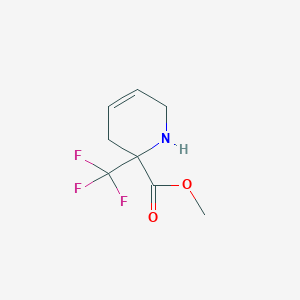

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H10F3NO2

- Molecular Weight : 209.17 g/mol

- CAS Number : 57362600

The presence of the trifluoromethyl group significantly alters the chemical properties of the compound, enhancing its lipophilicity and biological activity. These characteristics make it a valuable component in the development of agrochemical and pharmaceutical products.

Agrochemical Applications

The trifluoromethyl group is known for its role in enhancing the efficacy of crop protection agents. Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate can serve as an intermediate for synthesizing various agrochemicals.

Key Uses:

- Pesticides : The compound can be utilized in the formulation of pesticides that target specific pests while minimizing environmental impact.

- Herbicides : It is involved in developing selective herbicides that can effectively control weed species without harming crops.

Case Studies:

- A study highlighted the synthesis of derivatives of trifluoromethylpyridine that have been successfully introduced into the market as effective pest control agents. Over 20 new agrochemicals containing trifluoromethylpyridine derivatives have been developed and approved for use in agriculture .

Pharmaceutical Applications

This compound exhibits promising pharmacological properties due to its unique structure.

Key Uses:

- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals that target various diseases.

- Therapeutic Agents : The compound has been explored for its potential as a therapeutic agent in treating conditions such as cancer and neurological disorders.

Case Studies:

- Research indicates that several trifluoromethylpyridine derivatives have been granted market approval for pharmaceutical applications. Notably, five products are currently available on the market, with additional candidates undergoing clinical trials .

Common Synthetic Routes:

- Chlorine/Fluorine Exchange : Utilizing trichloromethylpyridine as a precursor.

- Vapor-phase Reactions : Involving direct introduction of trifluoromethyl groups into pyridine derivatives .

- Cyclo-condensation Reactions : These reactions allow for the construction of complex structures from simpler trifluoromethyl-containing building blocks .

Future Perspectives

The ongoing research into this compound suggests potential for discovering novel applications across various sectors. The unique physicochemical properties imparted by the trifluoromethyl group may lead to advancements in drug design and crop protection strategies.

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to alterations in protein structure and function, ultimately affecting biochemical pathways .

Comparison with Similar Compounds

- Methyl 2-(trifluoromethyl)pyridine-3-carboxylate

- Methyl 2-(trifluoromethyl)benzoate

- Methyl 2-(trifluoromethyl)phenylacetate

Comparison: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its tetrahydropyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Biological Activity

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a tetrahydropyridine ring substituted with a trifluoromethyl group and a carboxylate moiety. The chemical formula is C9H10F3N1O2 with a molecular weight of approximately 237.18 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with several biological pathways:

- Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications in treating neurodegenerative diseases like Parkinson's disease .

- Neurotoxicity Studies : Research involving related tetrahydropyridine derivatives has indicated that these compounds can exhibit neurotoxic effects under certain conditions. For instance, studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs have demonstrated that modifications can enhance their neurotoxic potential through selective MAO-B activity .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

- Neuroprotective Effects : Some derivatives have been shown to protect dopaminergic neurons from neurotoxic agents like MPTP by modulating oxidative stress responses and enhancing cell viability .

- Anticancer Properties : Tetrahydropyridine derivatives are noted for their anticancer activities. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

- Antimicrobial Activity : There is emerging evidence suggesting that tetrahydropyridines may possess antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, and how does acid treatment influence product yield?

Methodological Answer: The compound can be synthesized via HCl-mediated deprotection of a tert-butyl carbamate precursor. For example, treatment of tert-butyl 4-(5-fluoro-2-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate with 2.0 M HCl in Et₂O for 18 hours at room temperature yields the hydrochloride salt of the tetrahydropyridine derivative (88% yield). Acidic conditions cleave the Boc group while maintaining the tetrahydropyridine ring’s integrity, as confirmed by 1H NMR (e.g., δ 3.27 ppm for NH protons and 2.70–2.40 ppm for CH₂ groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- 1H NMR : Critical for confirming the tetrahydropyridine ring’s conformation. Peaks at δ 3.76–3.64 ppm (NH protons) and δ 5.67 ppm (broad singlet for olefinic protons) indicate the presence of the 1,2,3,6-tetrahydropyridine moiety. The trifluoromethyl group is inferred from the absence of splitting in adjacent protons due to 19F coupling .

- LCMS/HPLC : Used for purity assessment. For related analogs, LCMS (m/z 742 [M+H]+) and HPLC retention times (e.g., 1.25 minutes under SQD-FA05 conditions) are reported, though specific data for this compound requires further validation .

- Elemental Analysis : Molecular formula C₈H₁₀F₃NO₂ (MW 209.17) is confirmed via combustion analysis or high-resolution mass spectrometry .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound, and what catalytic systems are reported?

Methodological Answer: Isothiourea-based catalysts enable enantioselective synthesis of structurally related dihydropyridinones. For example, (S)-6-oxo-2-phenyl-1-tosyl-5-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized using isothiourea-mediated catalysis, achieving high enantiomeric excess (ee) via asymmetric [4+2] cycloadditions. Key parameters include chiral catalyst loading (5–10 mol%), solvent polarity (CH₂Cl₂ or toluene), and low temperatures (−40°C) to suppress racemization .

Data Contradiction Note:

Yields for similar compounds vary (59–88%) depending on substituents and reaction scale, highlighting the need for optimized conditions for each derivative .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, based on structural analogs?

Methodological Answer: Structural analogs, such as methyl 1,2,3,6-tetrahydropyridine-5-carboxylate hydrochloride, act as muscarinic receptor agonists in atrial and ileal tissues. Researchers should employ:

- Radioligand Binding Assays : To assess affinity for M₁/M₃ receptor subtypes.

- Functional Assays : Isolated tissue preparations (e.g., guinea pig ileum) to measure contractile responses.

- Dose-Response Curves : EC₅₀ values for agonist activity (reported in the nanomolar range for analogs) .

Q. How should researchers address discrepancies in reported synthetic yields when scaling up preparation?

Methodological Answer: Discrepancies in yields (e.g., 59% vs. 88%) arise from variables such as:

- Acid Concentration : Higher HCl concentrations may protonate intermediates, reducing reactivity.

- Workup Protocols : Filtration efficiency (e.g., removing Et₃N·HCl byproducts) impacts purity .

- Scale-Dependent Effects : Mixing efficiency and exothermicity in large-scale reactions.

Recommendation : Conduct kinetic studies under varying conditions (e.g., acid strength, solvent volume) and characterize intermediates via TLC or in situ IR to identify bottlenecks .

Properties

Molecular Formula |

C8H10F3NO2 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

methyl 6-(trifluoromethyl)-2,5-dihydro-1H-pyridine-6-carboxylate |

InChI |

InChI=1S/C8H10F3NO2/c1-14-6(13)7(8(9,10)11)4-2-3-5-12-7/h2-3,12H,4-5H2,1H3 |

InChI Key |

GZJSBQOOJDRRHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC=CCN1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.